molecular formula C5H7ClN2S B1303485 Thiophene-3-carboximidamide Hydrochloride CAS No. 51528-02-0

Thiophene-3-carboximidamide Hydrochloride

Cat. No.: B1303485
CAS No.: 51528-02-0
M. Wt: 162.64 g/mol
InChI Key: CAUZIIYPBLBRFI-UHFFFAOYSA-N
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Description

Thiophene-3-carboximidamide hydrochloride is a chemical compound with the molecular formula C5H7ClN2S and a molecular weight of 162.64 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is primarily used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene-3-carboximidamide hydrochloride typically involves the reaction of thiophene-3-carboxylic acid with an appropriate amidine reagent under acidic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or methanol, with hydrochloric acid used to form the hydrochloride salt .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Thiophene-3-carboximidamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiophene-3-carboxylic acid derivatives, while reduction can produce thiophene-3-carboximidamide .

Scientific Research Applications

Thiophene-3-carboximidamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboximidamide hydrochloride
  • Thiophene-3-carboxylic acid
  • Thiophene-2-carboxylic acid

Uniqueness

Thiophene-3-carboximidamide hydrochloride is unique due to its specific structure, which allows for distinct chemical reactivity and biological interactions compared to other thiophene derivatives. Its amidine group provides unique binding properties, making it valuable in various research applications .

Properties

IUPAC Name

thiophene-3-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S.ClH/c6-5(7)4-1-2-8-3-4;/h1-3H,(H3,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUZIIYPBLBRFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381504
Record name Thiophene-3-carboximidamide Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51528-02-0
Record name Thiophene-3-carboximidamide Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiophene-3-carboxamidine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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